N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide, also known as IBT, is a novel compound that has been the subject of extensive scientific research in recent years. It is a synthetic compound that has been developed as a potential drug candidate for a range of medical applications.
Applications De Recherche Scientifique
Synthetic Routes and Chemical Properties
- One study described the one-pot synthesis of pyrrolo[2,1-a]isoquinoline-1-carboxamide derivatives, showcasing the chemical versatility of isoquinoline compounds in creating functionally diverse molecules. This synthetic route contributes to the development of novel isoquinoline derivatives for various scientific applications (Alizadeh & Zohreh, 2008).
Pharmacological Applications
- Isoquinoline derivatives have been explored for their potential in treating neurological disorders such as Parkinson's disease. The structural similarity to neurotoxins like MPTP suggests isoquinolines could play a role in neurodegeneration, highlighting the importance of understanding these compounds' biological interactions (McNaught et al., 1998).
Catalytic Applications and Chemical Transformations
- Research into 4-amino-isoquinolin-1(2H)-one and oxazole derivatives demonstrates isoquinoline's utility in catalytic applications, enabling the development of new synthetic methods. This highlights the compound's role in facilitating complex chemical transformations (Niu et al., 2018).
Biological Activities and Therapeutic Potential
- Isoquinoline alkaloids and their synthetic analogs are noted for their broad pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory effects. The structural diversity of these compounds allows for targeted modifications to enhance therapeutic efficacy (Azamatov et al., 2023).
Anticonvulsant Properties
- N-substituted 1,2,3,4-tetrahydroisoquinolines were synthesized and evaluated for their anticonvulsant activity, demonstrating the potential of isoquinoline derivatives as novel therapeutics for epilepsy (Gitto et al., 2006).
Propriétés
IUPAC Name |
3,3-dimethyl-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-13(2)12-21-16-8-7-15(10-14(16)6-9-18(21)23)20-17(22)11-19(3,4)5/h7-8,10,13H,6,9,11-12H2,1-5H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMSNJLRAMTART-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.